molecular formula C19H23N3O4S B3006431 3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705877-05-9

3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B3006431
CAS No.: 1705877-05-9
M. Wt: 389.47
InChI Key: WKHPCXFUQHBXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole ring, which has been widely studied for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The molecular formula of the compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, and its structure includes:

  • A cyclopropyl group
  • A piperidine moiety
  • A sulfonyl group attached to a 2,3-dihydrobenzofuran

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Compounds containing the oxadiazole scaffold have demonstrated activity against various bacteria and fungi. Studies indicate that certain oxadiazole derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
CompoundActivityReference
1Antibacterial against S. aureus
2Antifungal against Candida albicans
3Antitubercular against Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. For example:

  • The compound has shown promising results in inhibiting cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism
HT-2915Apoptosis induction
MCF-720Cell cycle arrest

Anti-inflammatory Properties

Compounds similar to 3-Cyclopropyl-5-(...) have been reported to possess anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

Neuroprotective Effects

Recent studies have indicated that oxadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases:

  • Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity. The most potent compounds were found to inhibit bacterial growth effectively and showed favorable binding affinities in molecular docking studies.
  • Anticancer Activity : In a comparative study on various oxadiazole derivatives, compounds similar to 3-Cyclopropyl... were tested against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.

Properties

IUPAC Name

3-cyclopropyl-5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-27(24,16-5-6-17-15(11-16)7-9-25-17)22-8-1-2-13(12-22)10-18-20-19(21-26-18)14-3-4-14/h5-6,11,13-14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPCXFUQHBXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.